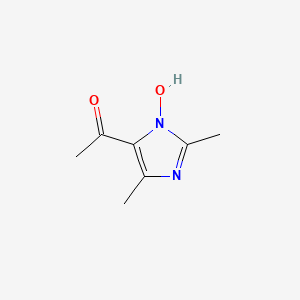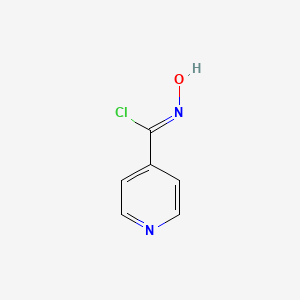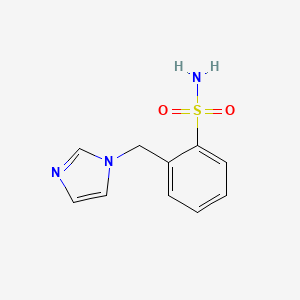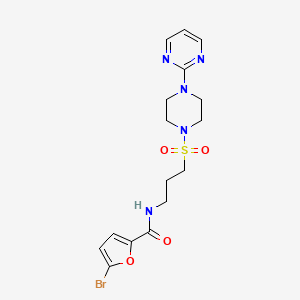![molecular formula C25H28N4O3 B2633387 1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 845986-27-8](/img/structure/B2633387.png)
1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a dimethylamino group, an imidazopyridine group, a carbonyl group, a hydroxy group, and a tolyl group. These groups are attached to a pyrrolone ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the functional groups. For example, the dimethylamino group could participate in acid-base reactions , and the imidazopyridine group could undergo various chemosynthetic methodologies .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the dimethylamino group could make the compound basic .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Research on pyrrole derivatives, including compounds similar to the one , has led to the development of novel synthetic routes and methodologies. For example, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation represents a broader interest in pyrrole chalcone derivatives. These compounds are characterized using spectroscopic methods such as FT–IR, 1H NMR, and UV–visible analyses, underscoring their structural complexity and potential for further chemical transformations (Singh et al., 2014).
Computational Chemistry and Molecular Interactions
The compound's study extends into computational chemistry, where quantum chemical calculations correlate with experimental data to elucidate its properties. This approach provides insights into the molecular electrostatic potential surface (MEP), natural bond orbital (NBO) interactions, and the quantum theory of atoms in molecules (QTAIM), offering a detailed understanding of its chemical behavior and reactivity (Singh et al., 2014).
Applications in Heterocyclic Chemistry
Heterocyclic chemistry is a significant area of application for such compounds, demonstrated by the generation of structurally diverse libraries through alkylation and ring closure reactions. These processes yield a wide range of heterocyclic compounds, including oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyran, showcasing the versatility and potential for the synthesis of biologically active molecules (Roman, 2013).
Potential Biological Activities
While direct information on biological applications was not found, compounds with similar structural features have been explored for their biological activities, including antimicrobial, antifungal, and antituberculosis potentials. This suggests a possible area of research for the compound , given its structural complexity and the known activities of related molecules (Cesur et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-hydroxymethylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-15-8-10-18(11-9-15)21-19(23(31)25(32)29(21)14-13-27(4)5)22(30)20-17(3)26-24-16(2)7-6-12-28(20)24/h6-12,21,30H,13-14H2,1-5H3/b22-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBODQABTDIIJRY-ZBJSNUHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(N=C4N3C=CC=C4C)C)O)C(=O)C(=O)N2CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(N=C4N3C=CC=C4C)C)\O)/C(=O)C(=O)N2CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2633304.png)

![8-fluoro-4-(2-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2633307.png)
![N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633308.png)




![N-(4-ethoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2633319.png)

![3-(3-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2633321.png)

![5-Fluoro-6-methyl-1-[1-(tetrahydropyran-4-yl)-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B2633324.png)
